molecular formula C12H12F2O3 B2936461 2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid CAS No. 1883717-55-2

2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid

Cat. No.: B2936461
CAS No.: 1883717-55-2
M. Wt: 242.222
InChI Key: QZCCJFWZQBDFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative characterized by a cyclopropane ring substituted with a carboxylic acid group and a para-substituted phenyl ring bearing a 2,2-difluoroethoxy moiety. This structure combines the conformational rigidity of the cyclopropane ring with the electronic effects of fluorine atoms, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-[4-(2,2-difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-11(14)6-17-8-3-1-7(2-4-8)9-5-10(9)12(15)16/h1-4,9-11H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCCJFWZQBDFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor.

    Introduction of the difluoroethoxy group: This step involves the reaction of the phenyl ring with a difluoroethoxy reagent under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluoroethoxy group and the cyclopropane ring play crucial roles in its binding affinity and reactivity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs, including cyclopropane rings, fluorinated substituents, and carboxylic acid groups.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring CAS Number Key Features
2-(2,4-Difluorophenyl)cyclopropanecarboxylic acid C₁₀H₈F₂O₂ 198.17 2,4-Difluoro 1157642-22-2 Ortho/meta fluorine substitution
2-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid C₁₁H₉F₃O₃ 246.19 4-Trifluoromethoxy 1157562-31-6 Strong electron-withdrawing trifluoromethoxy group
2,2-Difluorocyclopropanecarboxylic acid C₄H₄F₂O₂ 122.07 None (direct fluorination on cyclopropane) 107873-03-0 Simplest fluorinated cyclopropane analog
2-(4-Fluorophenyl)cyclopropanecarboxylic acid C₁₀H₉FO₂ 180.18 4-Fluoro 879324-64-8 Single fluorine substitution

Notes:

  • Electron-withdrawing effects : The trifluoromethoxy group (in C₁₁H₉F₃O₃) is more electron-withdrawing than the 2,2-difluoroethoxy group (hypothesized for the target compound), which may influence reactivity in coupling reactions or binding affinity in drug candidates .
  • Lipophilicity: Fluorinated substituents enhance lipophilicity. The 2,2-difluoroethoxy group likely increases logP compared to non-fluorinated analogs but less than trifluoromethoxy derivatives .

Key Differences and Implications

Parameter Target Compound (Hypothesized) 2-(2,4-Difluorophenyl) Analog 2-(4-Trifluoromethoxy) Analog
Substituent electronic effects Moderate electron-withdrawing (difluoroethoxy) Strong (ortho/meta fluorine) Very strong (trifluoromethoxy)
Molecular Weight ~250–260 (estimated) 198.17 246.19
Applications Likely drug intermediate Pharmaceutical lead compound Agrochemicals

Biological Activity

2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid is an organic compound notable for its unique molecular structure, which includes a cyclopropanecarboxylic acid moiety and a difluoroethoxy substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Molecular Structure and Properties

  • Molecular Formula: C12H12F2O3
  • Molecular Weight: Approximately 242.22 g/mol
  • CAS Number: 82978-00-5

The presence of the difluoroethoxy group enhances the compound's lipophilicity, which may improve its interaction with biological targets, such as cellular receptors or enzymes.

Biological Activity

Research into the biological activity of this compound indicates that compounds with similar structures can exhibit significant pharmacological effects. These effects may include:

  • Enzyme Inhibition: Compounds with similar cyclopropane structures have been shown to inhibit various enzymes involved in metabolic processes.
  • Receptor Modulation: The lipophilic nature of the difluoroethoxy substituent may facilitate enhanced binding to specific receptors.

The synthesis of this compound typically involves several chemical pathways, including cyclopropanation reactions and functional group modifications. The following table summarizes common synthetic routes and conditions:

Synthetic Route Key Reagents Conditions
CyclopropanationEthyl diazoacetateTemperature control, inert atmosphere
FunctionalizationFluorinated alcoholsAcidic or basic conditions

The mechanism of action is believed to involve the compound's interaction with specific biological targets, potentially modulating enzyme activity or receptor binding through conformational changes induced by the difluoroethoxy group.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds. For instance:

  • Inhibition of Metabolic Enzymes:
    • A study demonstrated that cyclopropane derivatives could inhibit key metabolic enzymes involved in cancer progression, suggesting potential applications in oncology .
  • Antimicrobial Properties:
    • Similar compounds have shown promising antimicrobial activity against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases .
  • Pharmacokinetics:
    • Research on related fluorinated compounds indicates enhanced membrane permeability and bioavailability due to increased lipophilicity, which is expected for this compound as well .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.